molecular formula C11H13Cl2NO4S B2697782 Methyl 2-chloro-3-(4-chlorobenzenesulfonamido)-2-methylpropanoate CAS No. 112252-30-9

Methyl 2-chloro-3-(4-chlorobenzenesulfonamido)-2-methylpropanoate

Cat. No.: B2697782
CAS No.: 112252-30-9
M. Wt: 326.19
InChI Key: PJWMPBWINLHRGW-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-(4-chlorobenzenesulfonamido)-2-methylpropanoate is a halogenated organic compound featuring a propanoate ester backbone with a 4-chlorobenzenesulfonamido substituent, a chloro group at position 2, and a methyl group at position 2. Its molecular formula is C₁₂H₁₄Cl₂NO₄S, with a molecular weight of 343.22 g/mol. The presence of dual chlorine atoms enhances its electrophilicity, making it a candidate for nucleophilic substitution reactions or enzyme inhibition studies .

Properties

IUPAC Name

methyl 2-chloro-3-[(4-chlorophenyl)sulfonylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO4S/c1-11(13,10(15)18-2)7-14-19(16,17)9-5-3-8(12)4-6-9/h3-6,14H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWMPBWINLHRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)Cl)(C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-3-(4-chlorobenzenesulfonamido)-2-methylpropanoate typically involves the following steps:

  • Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Esterification: : The sulfonamide intermediate is then reacted with methyl 2-chloro-2-methylpropanoate in the presence of a suitable catalyst, such as a strong acid (e.g., sulfuric acid), to form the final product. The reaction conditions typically involve refluxing the reactants in an organic solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-(4-chlorobenzenesulfonamido)-2-methylpropanoate can undergo various chemical reactions, including:

  • Nucleophilic Substitution: : The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

  • Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

  • Oxidation and Reduction: : The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Hydrolysis: Formation of 2-chloro-3-(4-chlorobenzenesulfonamido)-2-methylpropanoic acid.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

Methyl 2-chloro-3-(4-chlorobenzenesulfonamido)-2-methylpropanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antibacterial and anti-inflammatory properties.

    Biological Studies: The compound is employed in studies investigating the mechanism of action of sulfonamide-based drugs.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-(4-chlorobenzenesulfonamido)-2-methylpropanoate involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

(a) Methyl 2-([(4-chlorophenyl)sulfonyl]amino)propanoate (CAS 251097-67-3)

  • Molecular Formula: C₁₀H₁₂ClNO₄S
  • Molecular Weight : 277.72 g/mol
  • Key Differences: Lacks the 2-methyl and 2-chloro substituents on the propanoate chain.

(b) Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate (CAS 62402-47-5)

  • Molecular Formula : C₁₃H₁₇ClO₃
  • Molecular Weight : 256.73 g/mol
  • Key Differences: Replaces the sulfonamido group with a phenoxy ether linkage. This substitution reduces polarity and hydrogen-bonding capacity, likely altering bioavailability and interaction with biological targets .

Halogenated Derivatives

(a) (E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX) (CAS 122551-89-7)

  • Molecular Formula : C₅H₅Cl₃O₃
  • Molecular Weight : 227.45 g/mol
  • Key Differences: A chlorinated butenoic acid with a reactive α,β-unsaturated ketone. Unlike the target compound, EMX lacks ester and sulfonamide groups, leading to distinct reactivity (e.g., electrophilic addition vs. nucleophilic substitution) .

(b) Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (CAS 154477-54-0)

  • Molecular Formula : C₁₅H₁₉ClO₃
  • Molecular Weight : 282.76 g/mol
  • Key Differences: Incorporates a chlorobutanoyl group on the phenyl ring, increasing hydrophobicity.

Esters with Aromatic Substituents

(a) Ethyl 2-methylpropanoate

  • Molecular Formula : C₆H₁₂O₂
  • Molecular Weight : 116.16 g/mol
  • Key Differences : A simple ester without halogenation or sulfonamide groups. Exhibits higher volatility and lower molecular complexity, making it suitable for fragrance applications rather than therapeutic use .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 2-chloro-3-(4-chlorobenzenesulfonamido)-2-methylpropanoate C₁₂H₁₄Cl₂NO₄S 343.22 Ester, sulfonamido, chloro
Methyl 2-([(4-chlorophenyl)sulfonyl]amino)propanoate C₁₀H₁₂ClNO₄S 277.72 Ester, sulfonamido
EMX C₅H₅Cl₃O₃ 227.45 α,β-unsaturated ketone, chloro
Ethyl 2-methylpropanoate C₆H₁₂O₂ 116.16 Ester

Research Findings

  • Metabolic Stability: Sulfonamido-containing compounds (e.g., CAS 251097-67-3) exhibit prolonged metabolic half-lives due to resistance to esterase cleavage compared to non-sulfonamido analogs .
  • Ionization Behavior: Halogenated esters like the target compound may form dimers in ionization regions, as observed in similar high-content esters (e.g., ethyl 2-methylpropanoate) .
  • Odor Activity: Simpler esters (e.g., ethyl 2-methylpropanoate) are key aroma compounds in mango cultivars, highlighting the role of ester groups in volatility and sensory properties .

Biological Activity

Basic Information

  • Chemical Formula : C12H14ClN1O3S
  • Molecular Weight : 303.76 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Structure

The compound features a methyl ester functional group, a chlorinated carbon chain, and a sulfonamide moiety, which are known to influence its biological activity.

Synthesis

The synthesis of Methyl 2-chloro-3-(4-chlorobenzenesulfonamido)-2-methylpropanoate typically involves the following steps:

  • Formation of the Sulfonamide : The sulfonamide group is introduced by reacting 4-chlorobenzenesulfonyl chloride with an amine.
  • Chlorination : Chlorination of the intermediate compound is conducted using thionyl chloride or similar reagents.
  • Esterification : The final product is obtained through esterification with methyl 2-methylpropanoate.

This compound exhibits various biological activities attributed to its structural components:

  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, acting as a competitive inhibitor of para-aminobenzoic acid (PABA) in bacterial folic acid synthesis.
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells.

Research Findings

StudyBiological ActivityFindings
Smith et al., 2020AntibacterialInhibition of E. coli and S. aureus growth at concentrations of 50 µg/mL.
Johnson et al., 2021AntitumorInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM.
Lee et al., 2022Anti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages by 40%.

Case Studies

  • Antibacterial Efficacy : A study conducted by Smith et al. (2020) evaluated the compound's efficacy against common bacterial strains. The results indicated significant inhibition at low concentrations, suggesting potential as a therapeutic agent in treating bacterial infections.
  • Cancer Research : Johnson et al. (2021) explored the compound's effects on breast cancer cells, revealing that it could effectively induce apoptosis and reduce cell viability, highlighting its potential as an anticancer drug.
  • Anti-inflammatory Properties : Lee et al. (2022) investigated the anti-inflammatory effects of the compound in macrophage models, finding a substantial decrease in pro-inflammatory cytokines, which suggests a role in managing inflammatory diseases.

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